molecular formula C9H7ClN2O B8560186 N-Cyanomethyl-2-chlorobenzamide

N-Cyanomethyl-2-chlorobenzamide

Cat. No. B8560186
M. Wt: 194.62 g/mol
InChI Key: ZOVCIETYHRFQFF-UHFFFAOYSA-N
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Patent
US04785019

Procedure details

To a stirred mixture of 9.3 g (0.1 mole) aminoacetonitrile hydrochloride and 20.2 g (0.2 moles) triethylamine in 200 ml chloroform, 17.5 g (0.1 mole) o-chlorobenzoyl chloride in 25 ml methylene chloride were dropped in over 30 minutes in a moderately exothermic addition. The reaction mixture was washed twice with 75 ml water. On the second washing, solids separated which were filtered and washed well with water. Beige solids were obtained.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].C(N(CC)CC)C.[Cl:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](Cl)=[O:17]>C(Cl)(Cl)Cl.C(Cl)Cl>[C:4]([CH2:3][NH:2][C:16](=[O:17])[C:15]1[CH:19]=[CH:20][CH:21]=[CH:22][C:14]=1[Cl:13])#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dropped in over 30 minutes in a moderately exothermic addition
Duration
30 min
WASH
Type
WASH
Details
The reaction mixture was washed twice with 75 ml water
CUSTOM
Type
CUSTOM
Details
On the second washing, solids separated which
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
Beige solids were obtained

Outcomes

Product
Name
Type
Smiles
C(#N)CNC(C1=C(C=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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